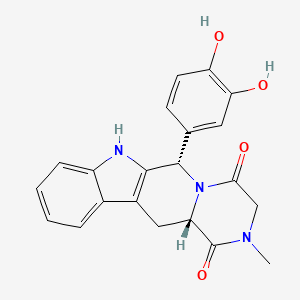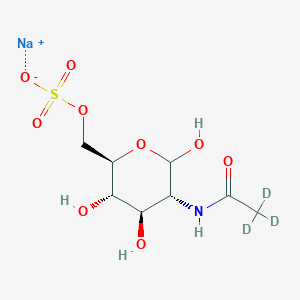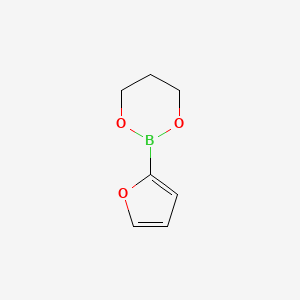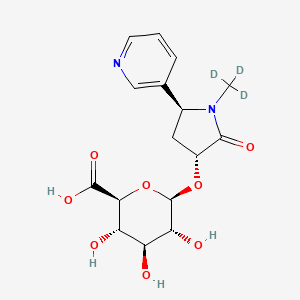
rel-(3R,5S)-1-(Methyl-d3)-2-oxo-5-(3-pyridinyl)-3-pyrrolidinyl ss-D-Glucopyranosiduronic Acid; rac-trans-3'-(Hydroxycotinine-d3)-O-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide (mixture of diastereomers): is a stable isotope-labeled metabolite of nicotine. It is a compound of interest in various fields of scientific research, particularly in the study of nicotine metabolism and its effects on the human body. The compound has a molecular formula of C16H17D3N2O8 and a molecular weight of 371.36 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide involves multiple steps, starting from nicotine. The process typically includes the hydroxylation of cotinine followed by glucuronidation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired diastereomers .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities for handling stable isotopes and conducting complex organic syntheses. The production process is designed to ensure high purity and yield of the final product, which is essential for its use in research applications .
化学反应分析
Types of Reactions: rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce various reduced forms of the compound .
科学研究应用
rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is widely used in scientific research due to its stable isotope labeling and relevance to nicotine metabolism. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.
Biology: Employed in studies investigating the metabolic pathways of nicotine and its effects on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of nicotine in the human body.
Industry: Applied in the development of smoking cessation aids and the evaluation of tobacco product safety.
作用机制
The mechanism of action of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide involves its role as a metabolite of nicotine. It is formed through the hydroxylation of cotinine followed by glucuronidation. The compound interacts with various enzymes and receptors in the body, influencing the metabolic pathways of nicotine. The molecular targets and pathways involved include cytochrome P450 enzymes and glucuronosyltransferases, which play crucial roles in the biotransformation of nicotine .
相似化合物的比较
rac-trans-3’-Hydroxy Cotinine: A non-deuterated form of the compound.
Cotinine: A primary metabolite of nicotine.
Nicotine: The parent compound from which rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is derived.
Uniqueness: rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms in the compound provide a distinct advantage in mass spectrometry, allowing for precise quantification and analysis of nicotine metabolism .
属性
分子式 |
C16H20N2O8 |
|---|---|
分子量 |
371.36 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1/i1D3 |
InChI 键 |
WALNNKZUGHYSCT-XPPCHLSYSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
规范 SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


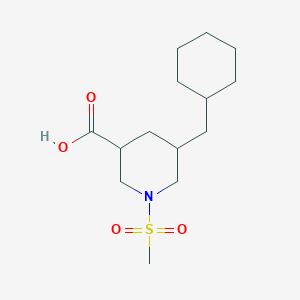
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
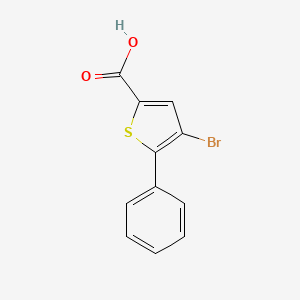
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
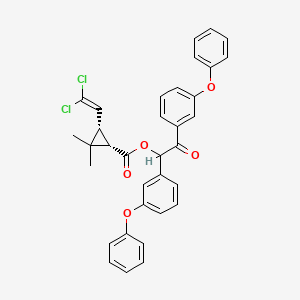
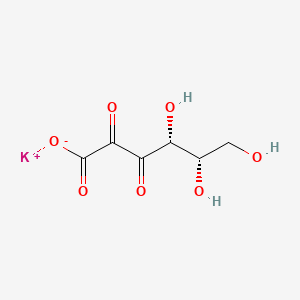
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
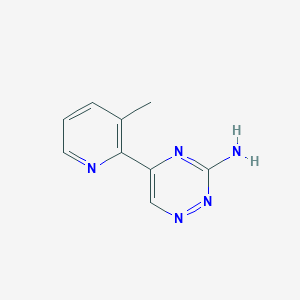
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
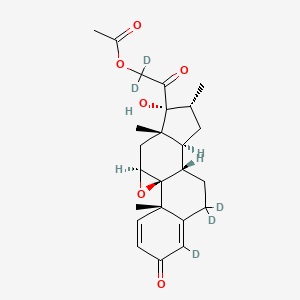
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
